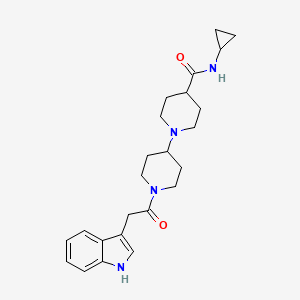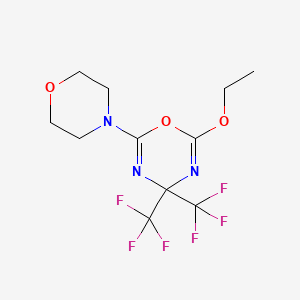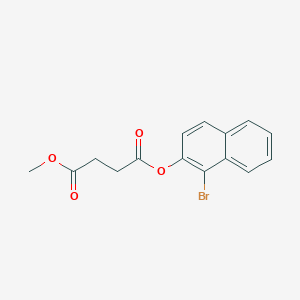
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide
Overview
Description
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide, commonly known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
CPI-1189 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, CPI-1189 reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior in individuals with addiction. CPI-1189 may also have antipsychotic effects due to its ability to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce drug-seeking behavior and drug self-administration in animal models of addiction. CPI-1189 has also been shown to reduce the locomotor activity of animals treated with psychostimulants. In addition, CPI-1189 has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
CPI-1189 has several advantages for lab experiments. The compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. CPI-1189 is also selective for the dopamine D3 receptor, which reduces the risk of off-target effects. However, CPI-1189 has some limitations for lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models. In addition, CPI-1189 has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CPI-1189. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the study of the long-term effects of CPI-1189 in animal models of addiction and schizophrenia. Additionally, the potential therapeutic applications of CPI-1189 in humans should be explored further. Overall, the study of CPI-1189 has the potential to provide valuable insights into the role of the dopamine D3 receptor in various neurological and psychiatric disorders.
Scientific Research Applications
CPI-1189 has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. CPI-1189 has been studied for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders.
properties
IUPAC Name |
N-cyclopropyl-1-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c29-23(15-18-16-25-22-4-2-1-3-21(18)22)28-13-9-20(10-14-28)27-11-7-17(8-12-27)24(30)26-19-5-6-19/h1-4,16-17,19-20,25H,5-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFGKBVTUWHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(1H-indol-3-ylacetyl)-1,4'-bipiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830192.png)
![ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830194.png)

![ethyl [2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830214.png)
![ethyl [2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830218.png)
![N-[2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830233.png)

![methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate](/img/structure/B3830252.png)
![methyl 4-[2-(4-nitrobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B3830255.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2,2-dimethylpropanamide](/img/structure/B3830275.png)
![2-methoxy-4-[2-(3-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3830276.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B3830279.png)
![1-(3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B3830280.png)